molecular formula C7H9BrN2O2 B1286115 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 925607-95-0

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B1286115
CAS No.: 925607-95-0
M. Wt: 233.06 g/mol
InChI Key: BDLOXYQKJPRPLS-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with a bromine atom and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction is crucial as it can modulate the metabolic processes involving alcohols and aldehydes. Additionally, the compound’s bromine atom may facilitate halogen bonding, further influencing its biochemical interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit oxidative phosphorylation and ATP exchange reactions, leading to alterations in cellular energy metabolism . Furthermore, it affects calcium uptake, which is vital for various cellular functions, including muscle contraction and neurotransmitter release.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This binding interaction is facilitated by the compound’s bromine atom, which can form halogen bonds with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, including liver damage and impaired metabolic function . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s bromine atom plays a crucial role in its metabolic transformation, influencing the formation of metabolites and their subsequent excretion . Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s bromine atom may facilitate its binding to transport proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the mitochondria, for instance, allows it to inhibit oxidative phosphorylation and ATP exchange reactions, impacting cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane.

    Introduction of the propanoic acid moiety: This can be done by reacting the brominated pyrazole with a suitable alkylating agent, followed by hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution reactions: Formation of substituted pyrazole derivatives.

    Oxidation and reduction reactions: Formation of oxidized or reduced pyrazole derivatives.

    Coupling reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group can play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Uniqueness

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions that other halogen-substituted analogs may not, making this compound valuable for certain applications.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLOXYQKJPRPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586329
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925607-95-0
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925607-95-0
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